2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methoxymethyl-substituted dihydropyrimidinone moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylphenylamine with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols. The goal is to develop an efficient and cost-effective process for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidine derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)-1-[6-(hydroxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
- 2-(2,4-Dimethylphenyl)-1-[6-(methyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
Comparison: Compared to similar compounds, 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine is unique due to the presence of the methoxymethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-4-5-12(10(2)6-9)18-14(16)20-15-17-11(8-22-3)7-13(21)19-15/h4-7H,8H2,1-3H3,(H4,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQXSQBRJVYNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)COC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)COC)/N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.